Deshydroxy Albuterol Deshydroxy Albuterol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207368
InChI:
SMILES:
Molecular Formula: C₁₃H₂₁NO₂
Molecular Weight: 223.31

Deshydroxy Albuterol

CAS No.:

Cat. No.: VC0207368

Molecular Formula: C₁₃H₂₁NO₂

Molecular Weight: 223.31

* For research use only. Not for human or veterinary use.

Deshydroxy Albuterol -

Specification

Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Deshydroxy Albuterol, systematically named 4-(2-(tert-Butylamino)ethyl)-2-(hydroxymethyl)phenol, is a structural analog of Albuterol (Salbutamol). The absence of a hydroxyl group at the β-carbon of the ethanolamine sidechain distinguishes it from the parent compound . This modification reduces its β2-adrenergic receptor affinity, rendering it pharmacologically inactive compared to Albuterol .

The compound’s structure comprises:

  • A phenol ring substituted with a hydroxymethyl group at position 2.

  • An ethyl sidechain at position 4, featuring a tert-butylamino moiety .

Table 1: Key Chemical Properties of Deshydroxy Albuterol

PropertyValueSource
Molecular FormulaC13H21NO2C_{13}H_{21}NO_2
Molecular Weight223.31 g/mol
CAS Number1823256-56-9
AppearanceWhite to off-white crystalline solid

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for detecting Deshydroxy Albuterol. These methods achieve sensitivity thresholds of <0.1% impurity levels, essential for regulatory compliance .

ParameterSpecification
ColumnC18 reverse-phase (250 mm × 4.6 mm)
Mobile PhaseAcetonitrile: phosphate buffer (pH 3.0)
Flow Rate1.0 mL/min
DetectionUV at 276 nm

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm structural identity. Key NMR signals include:

  • δ 1.25 ppm: tert-butyl group protons.

  • δ 6.75–7.25 ppm: aromatic protons .

Regulatory and Industrial Significance

Quality Control in Pharmaceutical Production

Deshydroxy Albuterol is a pharmacopeial reference standard in the U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP). It is employed to:

  • Validate analytical methods during Abbreviated New Drug Application (ANDA) submissions .

  • Assess batch-to-batch consistency in Albuterol sulfate inhalation solutions .

Stability-Indicating Studies

Forced degradation studies under acidic, alkaline, oxidative, and thermal stress conditions monitor Deshydroxy Albuterol formation. For example, exposure of Albuterol sulfate to 0.1N HCl at 60°C for 24 hours increases Deshydroxy Albuterol levels by 0.3–0.5%, highlighting its role as a stability indicator .

Synthetic Pathways and Degradation Mechanisms

Chemical Synthesis

Deshydroxy Albuterol is synthesized via:

  • Reductive Amination: Reaction of 4-(2-bromoethyl)-2-(hydroxymethyl)phenol with tert-butylamine.

  • Purification: Crystallization from ethanol-water mixtures yields >99% purity .

Degradation Pathways

In Albuterol formulations, Deshydroxy Albuterol forms primarily through:

  • Acidic Hydrolysis: Cleavage of the β-hydroxyl group under low pH conditions.

  • Oxidative Stress: Radical-mediated dehydroxylation in the presence of peroxides .

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